molecular formula C4H9F2NO B2544434 2,2-Difluoro-3-(methylamino)propan-1-ol CAS No. 1158721-58-4

2,2-Difluoro-3-(methylamino)propan-1-ol

Cat. No.: B2544434
CAS No.: 1158721-58-4
M. Wt: 125.119
InChI Key: KYJLTAKLJYWDLP-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(methylamino)propan-1-ol is an organic compound with the molecular formula C₄H₉F₂NO and a molecular weight of 125.12 g/mol . This compound is characterized by the presence of two fluorine atoms, a methylamino group, and a hydroxyl group attached to a propane backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(methylamino)propan-1-ol typically involves the reaction of 2,2-difluoropropanol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(methylamino)propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-3-(methylamino)propan-1-ol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The pathways involved include inhibition or activation of enzymatic activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(methylamino)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-3-(methylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c1-7-2-4(5,6)3-8/h7-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJLTAKLJYWDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158721-58-4
Record name 2,2-difluoro-3-(methylamino)propan-1-ol
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